molecular formula C23H32N4O4 B2506268 Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate CAS No. 1704495-35-1

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

Cat. No.: B2506268
CAS No.: 1704495-35-1
M. Wt: 428.533
InChI Key: CIAXPCJCSSUDOQ-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a complex organic compound often used in advanced scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate typically involves multi-step organic reactions. The initial steps often involve the formation of the oxadiazole ring, followed by the attachment of the piperidine ring. The final step generally includes the addition of the carbamate group. Key reagents used in these processes might include hydrazine derivatives, appropriate carboxylic acids or esters, and tert-butyl isocyanate.

Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods might be employed to ensure consistent quality and yield. This approach often involves automated systems that precisely control reaction conditions such as temperature, pressure, and reagent concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo several types of chemical reactions, including:

  • Oxidation: This reaction type involves the loss of electrons, typically using oxidizing agents such as peroxides.

  • Reduction: Involving the gain of electrons, often facilitated by reducing agents like lithium aluminum hydride.

  • Substitution: The replacement of one functional group by another, commonly occurring in organic solvents like dichloromethane.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing halogenating agents such as thionyl chloride.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Researchers often use it in studies exploring novel chemical reactions and mechanisms.

Biology: Due to its structural similarities to various bioactive molecules, this compound is frequently used in the development of new pharmaceuticals, particularly as a scaffold for designing inhibitors or modulators of biological pathways.

Medicine: Its potential pharmacological activities make it a candidate for drug development programs aimed at treating diseases such as cancer, infectious diseases, and neurological disorders.

Industry: In industrial applications, the compound can be used as a precursor for creating advanced materials, including polymers and specialized coatings.

Mechanism of Action

Mechanism of Effect: The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. These interactions can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.

Molecular Targets and Pathways:

  • Proteins: Often, the target proteins are involved in critical cellular processes such as signal transduction, DNA repair, and cell division.

  • Pathways: The compound might affect pathways like the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

Comparison with Similar Compounds

  • Piperidine derivatives (e.g., N-Benzylpiperidine)

  • Oxadiazole derivatives (e.g., 3-Phenyl-1,2,4-oxadiazole)

  • Carbamate derivatives (e.g., Carbaryl)

This multifaceted compound offers significant potential across various fields, from drug development to industrial applications, owing to its unique chemical structure and diverse reactivity. The distinct combination of functional groups within the molecule not only enhances its chemical versatility but also broadens its applicability in scientific research and industrial innovation.

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Properties

IUPAC Name

tert-butyl N-[1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-15-9-6-7-11-18(15)20-25-19(31-26-20)13-17-10-8-12-27(14-17)21(28)16(2)24-22(29)30-23(3,4)5/h6-7,9,11,16-17H,8,10,12-14H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAXPCJCSSUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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